9-(2-Chloroethyl)-9H-purin-6-amine
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, often involves strategies such as N-methylation of known 6-chloropurines followed by displacement reactions, showcasing the versatility of purine compounds in organic synthesis (Roggen & Gundersen, 2008). Advanced techniques employ phosphorus pentoxide in organic synthesis to generate 9-aryl-9H-purin-6-amines, illustrating the reactivity of different arylamine substituents in purine synthesis (El-Bayouki, Nielsen, & Pedersen, 1985).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 9-(2-Chloroethyl)-9H-purin-6-amine, has been extensively studied using spectroscopic methods such as NMR, which helps in identifying the tautomers and understanding the tautomeric equilibria influenced by substituents (Gundersen et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 9-(2-Chloroethyl)-9H-purin-6-amine derivatives is influenced by the nature of substituents, as seen in alkylation reactions. Compounds with strongly electronegative substituents exhibit varied reactivity, which is critical for designing targeted chemical transformations and understanding the interaction with biological targets (Roggen & Gundersen, 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For example, N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2-Chloroethyl)-9H-purin-6-amine, have been synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement. This demonstrates the compound's flexibility in synthetic organic chemistry (Roggen & Gundersen, 2008).
Reactivity and Tautomerism : The compound exhibits significant variations in amino/imino tautomer ratios, which have been identified using NMR methods. Understanding these tautomeric forms is crucial in designing drugs with targeted properties (Roggen & Gundersen, 2008).
Biological Activities
Antibacterial and Anticancer Properties : Compounds structurally related to 9-(2-Chloroethyl)-9H-purin-6-amine have been synthesized and screened for antibacterial activity. Additionally, some of these compounds have shown potential in anticancer activities (Govori, 2017).
Enzyme Inhibition and Disease Treatment : Certain derivatives have been evaluated for their activity against enzymes like acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Kang et al., 2013).
DNA Repair Enzyme Activity Evaluation : Derivatives of the compound have been used to synthesize labeled compounds for evaluating the activity of DNA repair enzymes in tumor tissues, suggesting applications in cancer research and treatment (Schirrmacher et al., 2002).
Advanced Applications
Tubulin Polymerization Inhibition : Some synthesized derivatives have shown potential as tubulin polymerization inhibitors, which is significant in the development of anticancer drugs (Zhou et al., 2017).
Synthetic Process Development : Research has also focused on developing efficient synthetic processes for derivatives of 9-(2-Chloroethyl)-9H-purin-6-amine, which is crucial for large-scale pharmaceutical manufacturing (Shi et al., 2015).
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific database like PubMed or Scopus. If you have access to a university library, they may also be able to help you find more information. Please note that handling chemicals should always be done under the supervision of a trained professional and in accordance with all relevant safety guidelines. If you’re planning to synthesize or work with this compound, please make sure to do so in a controlled and safe environment.
properties
IUPAC Name |
9-(2-chloroethyl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIXGDZXYORBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287371 | |
Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloroethyl)-9H-purin-6-amine | |
CAS RN |
19255-48-2 | |
Record name | 19255-48-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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